Einecs 276-467-1
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 276-467-1 is a regulatory identifier for a chemical substance registered under the EU’s pre-REACH framework. EINECS entries typically encompass substances marketed in the EU between 1971 and 1981, ensuring their regulatory compliance for continued use. Analytical methods for such substances often involve advanced techniques like chromatography, spectroscopy, and computational modeling to confirm identity, purity, and safety profiles .
Properties
CAS No. |
72208-14-1 |
|---|---|
Molecular Formula |
C43H43N9O5S |
Molecular Weight |
797.9 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine;4-[(2E)-2-[(5E)-3-[(2,4-dimethylphenyl)diazenyl]-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H26N6O5S.C15H17N3/c1-16-5-11-22(18(3)13-16)30-33-25-15-24(32-29-20-7-9-21(10-8-20)40(37,38)39)27(35)26(28(25)36)34-31-23-12-6-17(2)14-19(23)4;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h5-15,29,31H,1-4H3,(H,37,38,39);3-10H,1-2H3,(H3,16,17,18)/b32-24+,33-30?,34-26-; |
InChI Key |
QKWNQRIXAHIZQB-XMZXBYAXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C(=O)C(=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)N=NC4=C(C=C(C=C4)C)C)C.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)N=NC4=C(C=C(C=C4)C)C)C.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Kinetics and Thermodynamics
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Kinetics : This involves studying the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts .
-
Thermodynamics : This aspect deals with the energy changes during a reaction, including whether the reaction is exothermic or endothermic .
Reaction Types
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Synthesis Reactions : Involving the combination of two or more substances to form a new compound.
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Decomposition Reactions : Involving the breakdown of a compound into simpler substances.
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Replacement Reactions : Involving the replacement of one element in a compound with another.
Chemical Reaction Engineering
Chemical reaction engineering is crucial for optimizing and scaling up chemical processes. It involves understanding the kinetics and thermodynamics of reactions, as well as the design of reactors to achieve efficient conversion of reactants to products .
Data Tables for Chemical Reactions
While specific data tables for Einecs 276-467-1 are not available, general data tables for chemical reactions typically include:
| Reaction Parameter | Description | Example |
|---|---|---|
| Reaction Rate | Rate at which reactants convert to products | |
| Activation Energy | Energy required for a reaction to occur | |
| Catalyst | Substance that speeds up a reaction without being consumed | Enzymes, metals |
| Temperature | Influence on reaction rate and equilibrium |
Scientific Research Applications
Einecs 276-467-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, or as an intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of Einecs 276-467-1 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Table 2: Toxicity and Regulatory Profiles
Research Findings and Methodological Insights
- Similarity Networks : Machine learning models like RASAR (Read-Across Structure Activity Relationships) enable rapid analog generation, covering >33,000 EINECS compounds with <1,400 labeled chemicals . This approach is critical for predicting toxicity and reactivity of uncharacterized substances like this compound.
- Analytical Challenges: Non-polar analogs (e.g., CAS 673-32-5) require specialized extraction methods (e.g., GC-MS) for detection in complex matrices .
Q & A
Q. How to integrate machine learning for predictive modeling of this compound’s properties?
- Methodological Answer :
- Data Curation : Compile datasets from ChEMBL and PubChem (>500 entries).
- Feature Selection : Use SHAP values to prioritize descriptors (e.g., logP, HOMO-LUMO gap).
- Model Training : Test algorithms (random forest, gradient boosting) via 10-fold cross-validation.
- Validation : Compare predicted vs. experimental LD₅₀ values (RMSE < 0.5 log units).
- Publish code and datasets on GitHub to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
